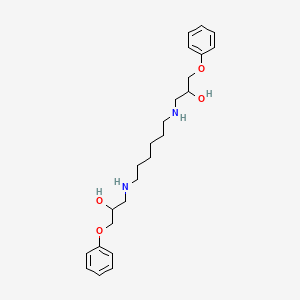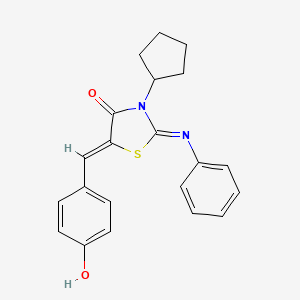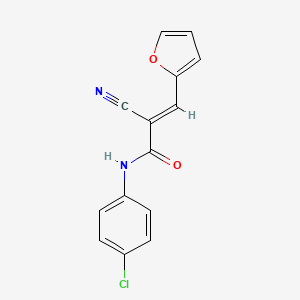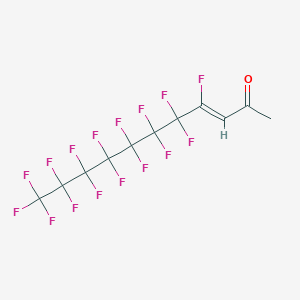
3,3'-(Hexane-1,6-diyldiimino)bis(1-phenoxypropan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Ce composé a des applications dans divers domaines en raison de sa structure unique.
Bis(1-phénoxypropan-2-ol)-3,3’-(hexane-1,6-diyldiimino): est un nom assez long, alors décomposons-le:
Appearance: Poudre ou cristaux blancs à jaune clair ou orange clair.
Melting Point: Environ 90°C.
Solubility: Insoluble dans l'eau.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Méthodes De Préparation
The synthesis of 1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-3-PHENOXY-2-PROPANOL involves multiple steps, typically starting with the preparation of intermediate compounds that contain the phenoxy and hydroxy groups. The synthetic routes often include:
Nucleophilic substitution reactions: to introduce the phenoxy groups.
Reductive amination: to form the amino-hexyl linkage.
Hydroxylation: reactions to introduce the hydroxy groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-3-PHENOXY-2-PROPANOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-3-PHENOXY-2-PROPANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-3-PHENOXY-2-PROPANOL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-({6-[(2-HYDROXY-3-PHENOXYPROPYL)AMINO]HEXYL}AMINO)-3-PHENOXY-2-PROPANOL is unique due to its specific arrangement of phenoxy and hydroxy groups. Similar compounds include:
- 1-({6-[(2-HYDROXY-3-METHOXYPROPYL)AMINO]HEXYL}AMINO)-3-METHOXY-2-PROPANOL
- 1-({6-[(2-HYDROXY-3-ETHOXYPROPYL)AMINO]HEXYL}AMINO)-3-ETHOXY-2-PROPANOL
These compounds share similar structural features but differ in the nature and position of their functional groups, leading to variations in their chemical properties and reactivity .
Propriétés
Formule moléculaire |
C24H36N2O4 |
|---|---|
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
1-[6-[(2-hydroxy-3-phenoxypropyl)amino]hexylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C24H36N2O4/c27-21(19-29-23-11-5-3-6-12-23)17-25-15-9-1-2-10-16-26-18-22(28)20-30-24-13-7-4-8-14-24/h3-8,11-14,21-22,25-28H,1-2,9-10,15-20H2 |
Clé InChI |
FIPZVOUXZUPEHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(CNCCCCCCNCC(COC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11092922.png)

![methyl 4-[({[(4E)-4-(4-methoxybenzylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11092937.png)
![1,3-dioxo-2-[4-(phenylamino)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11092939.png)
![3-[(E)-2-(thiophen-2-yl)ethenyl]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B11092947.png)
amino}-4-oxobutanoic acid](/img/structure/B11092950.png)
![6-[(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-9H-purin-2-amine](/img/structure/B11092953.png)
![1-Chloro-7-phenyl-8-oxatricyclo[4.3.0.0~2,7~]nonan-9-one](/img/structure/B11092960.png)

![5-[(4Z)-4-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11092975.png)

![N-{4-[(1Z)-3-amino-2-cyano-3-thioxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B11092988.png)

